Talaporfin sodium
Overview
Description
Talaporfin sodium is a second-generation photosensitizer used in photodynamic therapy (PDT) for treating various cancers. It is derived from chlorophyll and consists of chlorin e6 and L-aspartic acid. This compound is known for its rapid clearance from the body and reduced skin phototoxicity compared to first-generation photosensitizers .
Preparation Methods
The preparation of talaporfin sodium involves the synthesis of chlorin e6 monoaspartic acid-4-ester as a key intermediate. This intermediate is then hydrolyzed to obtain this compound. The process includes dissolving chlorin e6 monoaspartic acid-4-ester in a methanol solution of trifluoroacetic acid, followed by hydrolysis and purification . Industrial production methods focus on improving product purity, simplifying operations, and reducing equipment requirements .
Chemical Reactions Analysis
Talaporfin sodium undergoes various chemical reactions, including photochemical reactions that generate singlet oxygen. This singlet oxygen is responsible for promoting tumor cell death in PDT . The compound exhibits absorption peaks at specific wavelengths, which are crucial for its activation during PDT . Common reagents used in these reactions include light-emitting diodes and oxygen . The major products formed from these reactions are reactive oxygen species that induce cytotoxicity in cancer cells .
Scientific Research Applications
Talaporfin sodium has a wide range of scientific research applications, particularly in the field of medicine. It is used in PDT for treating cancers such as esophageal cancer, lung cancer, and gliomas . The compound’s ability to selectively accumulate in cancer cells and generate reactive oxygen species upon light activation makes it an effective treatment option. Additionally, this compound is being investigated for its potential in treating other conditions, including port-wine stains and benign prostatic hyperplasia .
Mechanism of Action
The mechanism of action of talaporfin sodium involves its preferential absorption by cancer cells. Upon activation by light, this compound forms an extended high-energy conformational state that generates singlet oxygen. This singlet oxygen induces free radical-mediated cell death, leading to the selective destruction of cancerous cells . The molecular targets and pathways involved include the generation of reactive oxygen species and the subsequent induction of apoptosis and vascular shutdown .
Comparison with Similar Compounds
Talaporfin sodium is compared with other photosensitizers such as porfimer sodium. While both compounds are used in PDT, this compound offers advantages such as lower systemic toxicity and better selective tumor destruction . Other similar compounds include protoporphyrin IX and lipidated protoporphyrin IX, which also generate singlet oxygen upon activation . this compound’s rapid clearance and reduced phototoxicity make it a preferred choice for clinical applications .
Properties
IUPAC Name |
tetrasodium;(2S)-2-[[2-[(2S,3S)-7-carboxylato-3-(2-carboxylatoethyl)-17-ethenyl-12-ethyl-2,8,13,18-tetramethyl-2,3,23,24-tetrahydroporphyrin-5-yl]acetyl]amino]butanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H41N5O9.4Na/c1-7-20-16(3)24-12-26-18(5)22(9-10-32(45)46)35(42-26)23(11-31(44)41-30(37(49)50)15-33(47)48)36-34(38(51)52)19(6)27(43-36)14-29-21(8-2)17(4)25(40-29)13-28(20)39-24;;;;/h7,12-14,18,22,30,39-40H,1,8-11,15H2,2-6H3,(H,41,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52);;;;/q;4*+1/p-4/t18-,22-,30-;;;;/m0..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWROAPZCOJYGT-OBJGRMLXSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)NC(CC(=O)[O-])C(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H37N5Na4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420519 | |
Record name | Talaporfin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
799.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Light Sciences Oncology (LSO) aims to en-light-en cancer patients. Light Sciences has developed Light Infusion Therapy (Litx) which is a novel treatment for solid tumors. The therapy involves inserting a flexible light-emitting diode (LED) into a tumor, followed by an injection of LS11 (talaporfin sodium), a light-activated drug. Once the LED activates LS11, molecular oxygen is converted into singlet oxygen, killing tissue within the LED's scope and shutting down the blood supply to the area. The treatment is designed for use on three types of cancers: hepatoma (liver cancer), metastatic colorectal cancer, and Gioma (brain tumor). | |
Record name | LS11 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05918 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
220201-34-3, 220680-62-6 | |
Record name | Talaporfin sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220201343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Talaporfin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TALAPORFIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L63605PZ70 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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